molecular formula C5H3BrF6 B12552902 2-Butene, 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)- CAS No. 163773-91-9

2-Butene, 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)-

Cat. No.: B12552902
CAS No.: 163773-91-9
M. Wt: 256.97 g/mol
InChI Key: QTLNFAPTIXFPCH-UHFFFAOYSA-N
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Description

2-Butene, 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)- is a fluorinated organic compound with the molecular formula C₄H₄BrF₆. This compound is notable for its unique structure, which includes both bromine and multiple fluorine atoms. It is used as a building block in organic synthesis, particularly in the preparation of other fluorinated compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butene, 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)- typically involves the reaction of 4-bromo-1,1,2-trifluoro-1-butene with potassium hydroxide in the presence of a phase-transfer catalyst, such as tetrabutylammonium bromide. This reaction yields 1,1,2-trifluoro-1,3-butadiene .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of phase-transfer catalysis and strong bases like potassium hydroxide is common in the synthesis of similar fluorinated compounds .

Chemical Reactions Analysis

Types of Reactions

2-Butene, 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Addition Reactions: The double bond in the butene moiety can participate in addition reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Butene, 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)- is used in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex fluorinated compounds.

    Material Science: In the development of new materials with unique properties due to the presence of fluorine atoms.

    Pharmaceutical Research:

Mechanism of Action

The mechanism of action for 2-Butene, 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)- involves its reactivity due to the presence of both bromine and fluorine atoms. The bromine atom can be readily substituted by nucleophiles, while the fluorine atoms contribute to the compound’s stability and reactivity in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butene, 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)- is unique due to its combination of bromine and multiple fluorine atoms, which imparts distinct reactivity and stability characteristics. This makes it a valuable building block in the synthesis of various fluorinated compounds .

Properties

CAS No.

163773-91-9

Molecular Formula

C5H3BrF6

Molecular Weight

256.97 g/mol

IUPAC Name

4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)but-2-ene

InChI

InChI=1S/C5H3BrF6/c6-2-1-3(4(7,8)9)5(10,11)12/h1H,2H2

InChI Key

QTLNFAPTIXFPCH-UHFFFAOYSA-N

Canonical SMILES

C(C=C(C(F)(F)F)C(F)(F)F)Br

Origin of Product

United States

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